2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid

Sialidase kinetics Substrate specificity Leaving group effects

Select ONP-α-Neu5Ac for sialidase assays where ortho-nitrophenyl aglycone sensitivity reveals distinct kinetic parameters (Km, kcat) versus para-substituted PNP-Neu5Ac. The visible-wavelength readout (~400‑420 nm) eliminates costly fluorescence instrumentation, ideal for high‑throughput inhibitor screening and enzyme‑purification tracking. Broad “pan‑sialidase” recognition streamlines workflow across bacterial, viral, and mammalian sources. Verify lot‑specific purity ≥95% for reproducible results.

Molecular Formula C17H22N2O11
Molecular Weight 430.4 g/mol
Cat. No. B13840141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid
Molecular FormulaC17H22N2O11
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O
InChIInChI=1S/C17H22N2O11/c1-8(21)18-13-10(22)6-17(16(25)26,30-15(13)14(24)11(23)7-20)29-12-5-3-2-4-9(12)19(27)28/h2-5,10-11,13-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)/t10-,11+,13+,14+,15+,17+/m0/s1
InChIKeyHWBGFIGDTJBVQD-ZLVOJWICSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid: A Chromogenic Substrate for Direct Sialidase Activity Quantification


2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid (ONP-α-Neu5Ac, CAS 157707-92-1) is a synthetic chromogenic substrate belonging to the class of nitrophenyl N-acetylneuraminic acid glycosides . Its core structure consists of the naturally occurring sialic acid, N-acetylneuraminic acid (Neu5Ac), covalently linked at the anomeric C-2 position to an ortho-nitrophenyl (2-nitrophenyl) aglycone via an α-ketosidic linkage [1]. This compound is specifically designed for the direct, spectrophotometric detection and quantification of sialidase (neuraminidase) enzyme activity . Upon enzymatic hydrolysis by sialidases, the glycosidic bond is cleaved, liberating the chromogenic reporter molecule, 2-nitrophenol, which absorbs light in the visible spectrum (typically measured at ~400-420 nm) .

Why 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid Cannot Be Interchanged with Standard p-Nitrophenyl or Fluorogenic Substrates


In-class substitution among chromogenic sialidase substrates is not straightforward. While 2-O-(p-nitrophenyl)-α-D-N-acetylneuraminic acid (PNP-Neu5Ac) is the most established substrate, the position of the nitro group on the phenyl ring (ortho vs. para) is not an interchangeable parameter . This regioisomerism directly influences the electronic properties of the leaving group, which in turn can alter the substrate's kinetic behavior with specific sialidases [1]. Furthermore, the choice between a chromogenic substrate like ONP-α-Neu5Ac and a highly sensitive fluorogenic alternative, such as 4-methylumbelliferyl-N-acetylneuraminic acid (4-MU-Neu5Ac), presents a fundamental trade-off in detection modality, cost, and required instrumentation [2]. These differences necessitate a selection process guided by quantitative performance metrics and experimental context, rather than assuming all Neu5Ac-derived substrates behave equivalently.

Evidence-Based Differentiation: Quantifying the Performance and Selectivity of 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid


Regioisomeric Specificity: ONP-α-Neu5Ac as a Probe for Altered Enzyme Kinetics vs. PNP-Neu5Ac

The position of the nitro group on the leaving phenyl ring directly impacts the kinetic mechanism of sialidase-catalyzed hydrolysis. Studies using influenza virus sialidase have demonstrated that the para-substituted substrate, PNP-α-Neu5Ac, and the fluorogenic substrate, 4-MU-Neu5Ac, exhibit different kinetic isotope effects (V/K), indicating that the rate-limiting step and transition state stabilization are dependent on the aglycone's properties [1]. This finding implies that the ortho-substituted isomer, ONP-α-Neu5Ac, is expected to display a distinct kinetic profile compared to its para counterpart due to altered electronic and steric effects on the leaving group, making it a valuable probe for investigating sialidase mechanism and substrate recognition.

Sialidase kinetics Substrate specificity Leaving group effects Regioisomerism

Colorimetric vs. Fluorogenic Detection: Trade-off in Sensitivity and Instrumentation Cost

A key differentiation lies in the detection modality. Chromogenic substrates like ONP-α-Neu5Ac offer a direct readout on standard laboratory spectrophotometers, whereas fluorogenic substrates like 4-MU-Neu5Ac provide enhanced sensitivity but require a fluorimeter. A direct comparison of a chemiluminescent assay (NA-STAR) to a fluorogenic one showed a 67-fold improvement in the limit of detection [1]. While this is not a direct chromogenic-to-fluorogenic comparison, it underscores the general sensitivity hierarchy and the instrumental requirements of non-colorimetric methods.

Assay development High-throughput screening Detection limit Cost-effectiveness

Broad Linkage Specificity: Activity Against α2,3-, α2,6-, and α2,8-Linked Sialoconjugates

Sialidases from different sources exhibit distinct preferences for the glycosidic linkage of sialic acid (e.g., α2,3- vs. α2,6- vs. α2,8-). The small, unnatural nitrophenyl aglycone of ONP-α-Neu5Ac largely eliminates the steric and conformational constraints imposed by natural glycan acceptors. This allows the substrate to be cleaved by a wide range of sialidases regardless of their natural linkage preference, serving as a 'pan-sialidase' activity reporter. For instance, some bacterial sialidases show broad activity against α2,3-, α2,6- and α2,8-linked substrates [1], while others may have a preference for α2,3-linkages [2]. ONP-α-Neu5Ac is hydrolyzed by most of these enzymes, providing a universal measure of total sialidase activity.

Substrate specificity Sialidase isoforms Glycan analysis Enzyme characterization

Product Purity and Specification for Reproducible Quantitative Assays

For quantitative enzyme assays, the purity and consistency of the substrate are critical for generating reliable and comparable kinetic data. Commercial vendors of ONP-α-Neu5Ac specify a minimum purity of ≥95% as determined by analytical methods . This specification provides a benchmark for procurement, ensuring that researchers can source material of sufficient quality for robust spectrophotometric measurements, minimizing batch-to-batch variability and interference from impurities.

Quality control Assay reproducibility Procurement Enzyme kinetics

Diagnostic Utility: Differential Reactivity with Viral and Bacterial Sialidases

The aglycone structure can influence a substrate's selectivity profile across different sialidase types. While ONP-α-Neu5Ac serves as a general substrate, related research on 4-position modified Neu5Ac derivatives demonstrates that structural modifications can lead to substrates with differential reactivity toward influenza A and B neuraminidases, enabling selective diagnostics [1]. This class-level observation supports the principle that the specific aglycone (ortho- vs. para-nitrophenyl) in ONP-α-Neu5Ac may confer a unique reactivity profile that distinguishes it from other chromogenic substrates in diagnostic applications, potentially offering a different selectivity window for detecting viral or bacterial sialidases in clinical samples.

Diagnostics Influenza Bacterial infection Selectivity

Optimal Use Cases for 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid in Sialidase Research and Diagnostics


Mechanistic Studies of Sialidase Catalysis and Substrate Recognition

ONP-α-Neu5Ac is an essential tool for enzymologists investigating the catalytic mechanism of sialidases. Its value stems from its distinct ortho-nitrophenyl aglycone, which, as a structural isomer of the common PNP-Neu5Ac substrate, serves as a probe for the role of the leaving group in determining the rate-limiting step and transition state structure [1]. By comparing the kinetic parameters (Km, kcat) and solvent kinetic isotope effects of ONP-α-Neu5Ac with those of PNP-Neu5Ac and other aglycone variants, researchers can gain detailed insights into the active site architecture and the precise timing of bond cleavage during catalysis.

High-Throughput Screening (HTS) for Sialidase Inhibitors

The colorimetric readout of ONP-α-Neu5Ac makes it highly suitable for high-throughput screening campaigns in 96- or 384-well microtiter plates [1]. Its direct spectrophotometric detection at visible wavelengths (~400-420 nm) eliminates the need for specialized fluorescence plate readers, reducing capital equipment costs and simplifying assay workflows . While less sensitive than fluorogenic assays, this chromogenic format is robust and cost-effective for primary screens of large compound libraries to identify novel sialidase inhibitors with potential antiviral or antibacterial activity.

Routine Monitoring of Sialidase Activity During Enzyme Purification

During the purification of recombinant or native sialidases from various sources (e.g., bacterial, viral, or mammalian), a rapid and reliable activity assay is essential. ONP-α-Neu5Ac fulfills this need as a 'pan-sialidase' substrate due to its broad recognition by sialidases irrespective of their natural linkage specificity [1]. Its hydrolysis can be monitored in real-time on a standard spectrophotometer, allowing researchers to quickly identify active fractions, determine total activity, and calculate specific activity at each purification step, thereby streamlining the overall process.

Development of Selective Diagnostic Assays for Bacterial vs. Viral Sialidases

There is a clinical need for diagnostic tests that can rapidly distinguish between viral (e.g., influenza) and bacterial infections. Since viral and bacterial sialidases may exhibit differential reactivity with structurally distinct substrates [1], ONP-α-Neu5Ac could be evaluated for its ability to selectively report on a specific class of sialidase in a complex biological matrix, such as a nasal swab or sputum sample. Its unique ortho-nitrophenyl group may provide a selectivity window that the more common para-substituted substrate does not, offering a new avenue for developing simple, colorimetric point-of-care diagnostics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.